SY-LB-57

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H13N3O |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

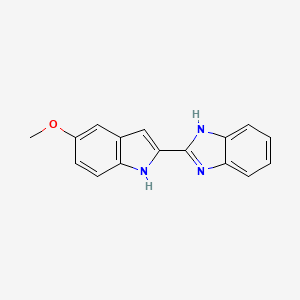

2-(5-methoxy-1H-indol-2-yl)-1H-benzimidazole |

InChI |

InChI=1S/C16H13N3O/c1-20-11-6-7-12-10(8-11)9-15(17-12)16-18-13-4-2-3-5-14(13)19-16/h2-9,17H,1H3,(H,18,19) |

InChI Key |

CKMZAHNTGUKLJF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SY-LB-57

For Researchers, Scientists, and Drug Development Professionals

Abstract

SY-LB-57 is a novel, small molecule, indolyl-benzimidazole compound that acts as a potent agonist of the Bone Morphogenetic Protein (BMP) receptor signaling pathway. It has demonstrated significant potential in promoting processes such as osteogenesis and wound healing in preclinical studies. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on canonical and non-canonical BMP signaling pathways. Quantitative data from key experiments are summarized, and detailed experimental methodologies are provided. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of its molecular interactions.

Core Mechanism of Action: BMP Receptor Agonism

This compound functions as a highly potent agonist of Bone Morphogenetic Protein (BMP) receptor signaling.[1][2] Unlike recombinant BMPs, which are large protein ligands, this compound is a small molecule (C16H13N3O) that effectively mimics the downstream cellular effects of BMPs.[2] Its primary mechanism involves the activation of both the canonical Smad pathway and several non-canonical signaling cascades, including the PI3K/Akt, ERK, and p38 MAPK pathways. This dual activity contributes to its robust effects on cell proliferation, differentiation, and survival.

Activation of Canonical BMP Signaling: The Smad Pathway

Upon binding to and activating the BMP receptor complex, this compound initiates the canonical Smad signaling cascade. This process involves the phosphorylation of receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. These phosphorylated R-Smads then form a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of BMP target genes.

Treatment of C2C12 myoblast cells with this compound has been shown to significantly increase the phosphorylation of Smad proteins.[2] This activation is a critical step in initiating the downstream gene expression programs responsible for osteogenic differentiation and other BMP-mediated cellular responses.

Activation of Non-Canonical BMP Signaling Pathways

In addition to the canonical Smad pathway, this compound also stimulates several non-canonical signaling pathways that play crucial roles in mediating the full spectrum of its biological activities.

-

PI3K/Akt Pathway: this compound robustly activates the PI3K/Akt pathway, a key regulator of cell survival, proliferation, and growth.[2] Studies in C2C12 cells have demonstrated a significant, dose-dependent increase in the phosphorylation of Akt following treatment with this compound.[2]

-

MAPK Pathways (ERK and p38): The mitogen-activated protein kinase (MAPK) pathways, including the ERK and p38 cascades, are also modulated by this compound.[3] Activation of these pathways is associated with a wide range of cellular processes, including proliferation, differentiation, and stress responses. The sustained activation of the p38 pathway, in particular, has been linked to the pro-osteogenic and wound healing effects of this compound.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound.

Table 1: Effect of this compound on C2C12 Cell Viability

| Concentration | % Increase in Cell Viability |

| 0.01 µM | 280% |

| 0.1 µM | 290% |

| 1 µM | 200% |

| 10 µM | 150% |

| 100 µM | 50% |

| IC50 | 807.93 µM |

Data sourced from MedChemExpress product information and is based on a 24-hour treatment of C2C12 cells.[2]

Table 2: Effect of this compound on Smad and Akt Phosphorylation in C2C12 Cells

| Pathway | Treatment Duration | % Increase in Phosphorylation (vs. Control) |

| p-Smad | 30 minutes | 50% to 257% |

| p-Akt | 15 minutes | 667% to 1081% |

Data represents the range of increased phosphorylation across a concentration range of 0.01-10 µM. Sourced from MedChemExpress product information.[2]

Table 3: Effect of this compound on Non-Canonical Pathway Phosphorylation in C2C12 Cells (24h)

| Concentration (µM) | p-p38 / Total p38 (Fold Change) | p-ERK / Total ERK (Fold Change) |

| 0.01 | 1.2 | 1.1 |

| 0.1 | 1.5 | 1.3 |

| 1 | 1.8 | 1.4 |

| 10 | 2.1 | 1.2 |

Quantitative data for p-p38 and p-ERK is derived from the analysis of supplementary data from Najafi et al., Frontiers in Bioscience-Landmark, 2023.[3]

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: C2C12 mouse myoblast cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Serum Starvation: Prior to treatment, cells are typically serum-starved for a specified period (e.g., 24 hours) in DMEM to reduce basal signaling activity.

-

Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired final concentrations. A vehicle control (DMSO) is run in parallel.

Western Blot Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-Smad, Smad, p-Akt, Akt, p-ERK, ERK, p-p38, p38) overnight at 4°C. Antibody dilutions are as per manufacturer's recommendations.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands is performed using image analysis software to quantify the relative protein expression levels.

Visualizations

Signaling Pathway of this compound

Caption: this compound signaling pathways.

Experimental Workflow for Western Blot Analysis

References

SY-LB-57: A Technical Whitepaper on a Novel Small Molecule BMP Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SY-LB-57 is a novel, first-in-class, small molecule belonging to the indolyl-benzimidazole class that functions as a potent, full agonist of the Bone Morphogenetic Protein (BMP) receptor signaling pathway. Identified as a synthetic compound that mimics the biochemical and functional activities of endogenous BMPs, this compound presents a promising therapeutic candidate for conditions responsive to BMP signaling, such as bone fractures and pulmonary arterial hypertension. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, in vitro efficacy, and the experimental protocols used for its characterization. All data is based on currently available preclinical research.

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily that play critical roles in the embryonic development and postnatal tissue homeostasis, particularly in osteogenesis.[1] The therapeutic administration of recombinant BMPs (rBMPs) has been an effective strategy for promoting bone healing. However, the clinical use of rBMPs is hampered by significant challenges, including high costs, immunogenicity, and adverse side effects. Small molecule agonists of the BMP pathway offer a promising alternative, with potential for improved formulation, targeted delivery, and cost-effectiveness. This compound has emerged from the discovery of a novel class of indolyl-benzimidazoles as a highly effective, full agonist of BMP receptor signaling.[2]

Mechanism of Action

This compound functions as an agonist of BMP receptor signaling. Its activity is dependent on the presence of Type I BMP receptors. While the precise binding kinetics and affinity for specific BMP receptor subtypes (e.g., ALK1, ALK2, ALK3, ALK6) have not yet been published, experimental evidence demonstrates that inhibition of Type I BMP receptors abrogates this compound-induced signaling and cellular responses.[3]

Upon engagement with the BMP receptor complex, this compound activates both the canonical and non-canonical BMP signaling pathways:

-

Canonical Smad Pathway: this compound stimulates the phosphorylation of Smad1/5/8 proteins. These activated R-Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of BMP target genes.[1][4]

-

Non-Canonical Pathways: The compound also robustly activates several non-canonical signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways involving ERK, p38, and JNK.[2][5]

This dual activation of canonical and non-canonical pathways mirrors the cellular response to natural BMP ligands like BMP2.[2]

Signaling Pathway Diagram

Caption: this compound activates Type I BMP receptors, initiating canonical Smad1/5/8 and non-canonical PI3K/Akt and MAPK signaling pathways.

In Vitro Efficacy and Biological Effects

The biological activity of this compound has been primarily characterized in the C2C12 myoblast cell line, a well-established model for studying BMP signaling and osteogenic differentiation.

Cellular Proliferation and Viability

This compound promotes a significant increase in both cell number and viability in C2C12 cells at nanomolar to low micromolar concentrations. At concentrations above 10 µM, cytotoxic effects are observed, with an IC50 value of 807.93 µM.[4]

Table 1: Effect of this compound on C2C12 Cell Viability

| Concentration | Change in Cell Viability (%) |

|---|---|

| 0.01 µM | +280% |

| 0.1 µM | +290% |

| 1 µM | +200% |

| 10 µM | +150% |

| 100 µM | +50% |

| 1 mM | -85% |

Data summarized from MedChemExpress, citing Najafi et al., 2022.[4]

Cell Cycle Analysis

Treatment of C2C12 cells with this compound induces a shift in the cell cycle profile, favoring proliferation. A significant decrease in the percentage of cells in the G0/G1 phase is observed, with a corresponding increase in the S and G2/M phases.[4]

Intracellular Signaling Activation

This compound rapidly and potently stimulates the phosphorylation of key downstream signaling molecules.

Table 2: Activation of Downstream Signaling Pathways by this compound in C2C12 Cells

| Pathway | Marker | Incubation Time | Concentration Range | Observed Effect |

|---|---|---|---|---|

| Canonical Smad | p-Smad1/5/8 | 30 min | 0.01-10 µM | 50% to 257% increase vs. control |

| Non-Canonical PI3K/Akt | p-Akt | 15 min | 0.01-10 µM | 667% to 1081% increase vs. control |

| Non-Canonical MAPK | p-ERK, p-p38 | 24 hours | 0.01-10 µM | Long-term increases observed |

Data summarized from MedChemExpress and ResearchGate, citing Najafi et al., 2022.[4][5]

In Vivo Data

As of the date of this document, there are no published in vivo studies evaluating the pharmacokinetics, toxicology, or efficacy of this compound in animal models of bone fracture healing or pulmonary arterial hypertension. Research in this area is a critical next step for the development of this compound. A recent study has investigated a related benzimidazole derivative, MR10, in a zebrafish model of corticosteroid-induced osteoporosis, showing protective effects on bone integrity.[6]

Experimental Protocols

Detailed, step-by-step protocols for the replication of the following experiments are based on the methodologies described in the primary literature.

Cell Culture

-

Cell Line: C2C12 myoblasts.

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For signaling experiments, cells are often serum-starved for a period (e.g., 24 hours) prior to treatment to reduce basal signaling activity.

Cell Viability Assay (MTT Assay)

-

Seed C2C12 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 1000 µM) or vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 24 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blotting for Signaling Pathway Analysis

-

Seed C2C12 cells in 6-well plates and grow to 70-80% confluency. Serum-starve cells if necessary.

-

Treat cells with this compound at various concentrations and for specified time points (e.g., 15 min for p-Akt, 30 min for p-Smad).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total Smad1/5/8, Akt, ERK, and p38 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Treat C2C12 cells with this compound for 24 hours.

-

Harvest cells by trypsinization and wash with ice-cold Phosphate-Buffered Saline (PBS).

-

Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.

-

Wash the cells to remove ethanol and resuspend in PBS containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Model the resulting DNA histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

References

The Function of SY-LB-57 in Cell Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SY-LB-57 is a novel small molecule benzimidazole compound that has emerged as a potent and effective agonist of bone morphogenetic protein (BMP) receptor signaling.[1][2][3] Unlike direct administration of recombinant BMPs, which can be associated with high costs and adverse effects, this compound presents a promising alternative for therapeutic applications in conditions such as bone fractures and pulmonary arterial hypertension.[2][3] This technical guide provides a comprehensive overview of the function of this compound in cell signaling, with a focus on its mechanism of action, downstream pathway activation, and quantitative effects on cellular processes. Detailed experimental protocols and visual representations of the signaling pathways are included to facilitate further research and drug development efforts.

Core Mechanism of Action

This compound functions as an allosteric agonist of BMP receptors.[2] Its activity is dependent on the presence of type I BMP receptors, specifically Activin receptor-like kinase 2 (ALK2).[4] By binding to the BMP receptor complex, this compound triggers a conformational change that activates the receptor's intracellular kinase domains, initiating downstream signaling cascades. This activation occurs in a manner similar to that of natural BMP ligands, such as BMP2, leading to the stimulation of both canonical and non-canonical BMP signaling pathways.[4]

Activation of BMP Signaling Pathways

This compound has been demonstrated to activate two main branches of the BMP signaling pathway: the canonical Smad-dependent pathway and the non-canonical Smad-independent pathways, including the PI3K/Akt and MAPK cascades.[4]

Canonical Smad Pathway

Upon activation of the BMP receptor complex by this compound, the type II receptor phosphorylates and activates the type I receptor, which in turn phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad1, Smad5, and Smad8 (Smad1/5/8). These phosphorylated R-Smads then form a complex with the common mediator Smad (co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of BMP target genes, such as the inhibitor of DNA binding 1 (Id1).[4]

Caption: Canonical Smad signaling pathway activated by this compound.

Non-Canonical Pathways: PI3K/Akt and MAPK

In addition to the Smad pathway, this compound robustly activates non-canonical signaling cascades that are crucial for cell survival and proliferation.

-

PI3K/Akt Pathway: this compound treatment leads to the phosphorylation and activation of Phosphatidylinositol 3-kinase (PI3K) and its downstream effector, Akt (also known as Protein Kinase B). Activated Akt (p-Akt) plays a key role in promoting cell survival and proliferation.

-

MAPK Pathway: this compound also stimulates the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of key kinases such as p38 and Extracellular signal-regulated kinase (ERK). These kinases are involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses.

Caption: Non-canonical signaling pathways activated by this compound.

Quantitative Effects on Cellular Processes

The activation of these signaling pathways by this compound translates into significant and measurable effects on cell behavior, particularly in pluripotent C2C12 myoblast cells.

Cell Viability and Proliferation

This compound treatment leads to a substantial increase in both cell viability and cell number in a dose-dependent manner.

| Concentration (µM) | C2C12 Cell Viability (% of Control) | C2C12 Cell Number (x 10⁵ cells) |

| Control | 100 | 4.4 |

| 0.01 | ~280 | 7.4 |

| 0.1 | ~290 | 6.5 |

| 1 | ~200 | 7.2 |

| 10 | ~150 | 6.0 |

| Data synthesized from multiple sources.[1][4] |

Phosphorylation of Signaling Proteins

Western blot analysis has quantified the increase in phosphorylation of key signaling proteins following this compound treatment in C2C12 cells.

| Protein | Treatment | Fold Increase vs. Control |

| p-Smad1/5/8 | This compound (0.01-10 µM, 30 min) | 1.5 - 2.57 |

| p-Akt | This compound (0.01-10 µM, 15 min) | 6.67 - 10.81 |

| p-p38 | This compound (0.01-10 µM, 15 min) | 2.78 - 3.72 |

| p-p38 | This compound (0.01-10 µM, 24 h) | 4.02 - 4.54 |

| Data represents approximate fold changes based on reported percentages.[1] |

Experimental Protocols

C2C12 Cell Culture and Treatment

-

Cell Culture: C2C12 myoblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Serum Starvation: Prior to treatment, cells are serum-starved for 24 hours in DMEM containing 0.5% FBS to synchronize the cell cycle and reduce basal signaling activity.

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations (typically ranging from 0.01 µM to 10 µM). Cells are treated for specified time periods (e.g., 15 minutes, 30 minutes, or 24 hours) depending on the experimental endpoint.

Western Blot Analysis

Caption: General workflow for Western blot analysis.

-

Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies specific for the phosphorylated or total forms of the target proteins (e.g., anti-p-p38, anti-p38, anti-p-Akt, anti-Akt) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion

This compound is a powerful tool for studying BMP signaling and holds significant therapeutic potential. Its ability to robustly activate both canonical and non-canonical BMP pathways leads to pronounced effects on cell proliferation and survival. The detailed information provided in this guide, including the signaling pathway diagrams, quantitative data, and experimental protocols, serves as a valuable resource for researchers and drug development professionals seeking to further explore and harness the capabilities of this promising small molecule agonist.

References

SY-LB-57: A Novel Small Molecule Agonist of BMP Signaling for Tissue Regeneration

A Technical Guide for Researchers and Drug Development Professionals

Introduction

SY-LB-57 is a novel, first-in-class small molecule that acts as a potent agonist of the Bone Morphogenetic Protein (BMP) receptor signaling pathway. As a synthetic indolyl-benzimidazole compound, this compound mimics the biochemical and functional activities of native BMPs, positioning it as a promising therapeutic candidate for a variety of tissue regeneration applications, including bone repair and wound healing. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound, intended to inform researchers, scientists, and drug development professionals.

Core Compound Information

| Property | Value |

| IUPAC Name | 2-(1H-indol-3-yl)-1H-benzo[d]imidazole |

| Synonyms | This compound |

| Molecular Formula | C15H11N3 |

| Molecular Weight | 233.27 g/mol |

| CAS Number | 2603461-70-5 |

| Mechanism of Action | Allosteric agonist of BMP receptors |

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Effect of this compound on C2C12 Myoblast Viability

| Concentration (µM) | Mean Cell Viability (% of Control) | Standard Error of the Mean (SEM) |

| 0.01 | 280 | ± 25.2 |

| 0.1 | 290 | ± 31.5 |

| 1 | 200 | ± 18.9 |

| 10 | 150 | ± 15.8 |

| 100 | 50 | ± 5.3 |

| 1000 | 15 | ± 2.1 |

Data represents the mean ± SEM of three independent experiments.

Table 2: Effect of this compound on C2C12 Myoblast Cell Number

| Concentration (µM) | Mean Cell Number (x 10⁵ cells) | Standard Error of the Mean (SEM) | p-value |

| Control | 4.4 | ± 0.3 | - |

| 0.01 | 7.4 | ± 0.5 | < 0.001 |

| 0.1 | 6.5 | ± 0.4 | < 0.001 |

| 1 | 7.2 | ± 0.6 | < 0.001 |

| 10 | 6.0 | ± 0.5 | < 0.01 |

Data represents the mean ± SEM of three independent experiments. Statistical significance was determined using a two-tailed Student's t-test.[1]

Table 3: Quantitative Analysis of Phospho-p38 MAPK Activation in C2C12 Cells

| Treatment | Duration | Mean Normalized p-p38 Levels | Standard Deviation (SD) | p-value |

| Control | 15 min | 100 | - | - |

| BMP2 (50 ng/mL) | 15 min | 249 | 34 | 0.00170 |

| This compound (0.01 µM) | 15 min | 372 | 46 | 0.00052 |

| This compound (0.1 µM) | 15 min | 330 | 18 | 2.38E-05 |

| This compound (1 µM) | 15 min | 319 | 50 | 0.00162 |

| This compound (10 µM) | 15 min | 278 | 50 | 0.00366 |

| Control | 24 hours | 100 | - | - |

| BMP2 (50 ng/mL) | 24 hours | 276 | 31 | 0.00061 |

| This compound (0.01 µM) | 24 hours | 402 | 45 | 0.00031 |

| This compound (0.1 µM) | 24 hours | 454 | 53 | 0.00033 |

Data represents the mean of normalized phospho-p38 levels from three independent experiments. Statistical significance was determined using a two-tailed Student's t-test.

Signaling Pathways

This compound activates both canonical and non-canonical BMP signaling pathways.

Canonical BMP Signaling Pathway

Non-Canonical BMP Signaling Pathways

Experimental Protocols

Cell Viability Assay

A detailed protocol for assessing the effect of this compound on cell viability using a commercial luminescence-based assay.

Protocol:

-

Cell Seeding: Seed C2C12 myoblast cells in a white, clear-bottom 96-well plate at a density of 5,000 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the growth medium from the wells and replace it with 100 µL of the this compound dilutions (ranging from 0.01 µM to 1000 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plate for another 24 hours.

-

Reagent Addition: Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

-

Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence of each well using a microplate reader.

-

Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

Western Blot Analysis of Signaling Pathway Activation

A detailed protocol for analyzing the phosphorylation status of key signaling proteins in response to this compound treatment.

Protocol:

-

Cell Culture and Treatment: Seed C2C12 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Treat the cells with this compound at the desired concentrations (0.01 µM to 10 µM) for the specified time points (e.g., 15 minutes, 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., 50 ng/mL BMP2).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Wound Healing (Scratch) Assay

A detailed protocol to assess the effect of this compound on cell migration and wound closure.

Protocol:

-

Cell Seeding: Seed C2C12 cells in a 6-well plate and grow them to full confluency.

-

Scratch Creation: Create a "scratch" or cell-free gap in the confluent monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add serum-free DMEM containing different concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours) using a microscope with a camera.

-

Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Osteogenic Differentiation Assay (Alizarin Red S Staining)

A detailed protocol to evaluate the potential of this compound to induce osteogenic differentiation and mineralization.

Protocol:

-

Cell Seeding and Differentiation Induction: Seed C2C12 cells in a 24-well plate and culture them in growth medium until they reach confluency. Then, switch to an osteogenic differentiation medium (e.g., DMEM with 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone) supplemented with various concentrations of this compound or vehicle control.

-

Medium Change: Change the differentiation medium every 2-3 days for a period of 14-21 days.

-

Fixation: After the differentiation period, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

-

Washing: Gently wash the wells with deionized water to remove excess stain.

-

Image Acquisition: Visualize and capture images of the red-orange mineralized nodules under a microscope.

-

Quantification (Optional): To quantify the mineralization, the Alizarin Red S stain can be extracted using 10% cetylpyridinium chloride, and the absorbance can be measured at 562 nm.

Conclusion

This compound is a promising small molecule agonist of BMP signaling with demonstrated in vitro efficacy in promoting cell proliferation, migration, and osteogenic differentiation. Its ability to activate both canonical and non-canonical BMP pathways underscores its potential as a therapeutic agent for tissue regeneration. The data and protocols presented in this technical guide provide a solid foundation for further investigation and development of this compound for various clinical applications.

References

SY-LB-57: A Potent Agonist of Bone Morphogenetic Protein (BMP) Receptor Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SY-LB-57 is a novel small molecule that has been identified as a highly potent agonist of the bone morphogenetic protein (BMP) receptor signaling pathway. As an allosteric agonist, it activates multiple downstream signaling cascades, including the canonical Smad pathway and non-canonical pathways such as PI3K/Akt and MAPK. This activity profile makes this compound a promising research tool for studying cellular processes regulated by BMP signaling, including osteogenic differentiation and wound healing. This document provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including available quantitative data and detailed experimental methodologies.

Chemical Structure and Properties

This compound is an indolyl-benzimidazole derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₃N₃O[1] |

| CAS Number | 2253719-35-4[1] |

| SMILES | O(C)C=1C=C2C=C(NC2=CC1)C=3NC=4C(N3)=CC=CC4[1] |

| Storage Temperature | -20℃[1] |

A 2D chemical structure diagram of this compound can be generated from its SMILES string.

Biological Activity and Mechanism of Action

This compound acts as a potent agonist of BMP receptor signaling.[1] It functions as an allosteric agonist, meaning it binds to a site on the BMP receptor different from the natural ligand binding site, leading to the activation of the receptor. This activation triggers downstream signaling cascades crucial for various cellular functions.

Signaling Pathways Activated by this compound

This compound has been shown to activate multiple intracellular signaling pathways in the pluripotent myoblast C2C12 cell line:

-

Canonical BMP/Smad Pathway: Activation of this pathway is a hallmark of BMP receptor engagement.

-

Non-Canonical PI3K/Akt Pathway: This pathway is involved in cell survival, growth, and proliferation.

-

Non-Canonical MAPK Pathways (ERK and p38): These pathways play roles in cell proliferation, differentiation, and stress responses.

The activation of these pathways suggests that this compound can mimic the diverse cellular effects of natural BMPs.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound on C2C12 cells.

Table 1: Effect of this compound on C2C12 Cell Number

| Concentration (µM) | Cell Number (x 10⁵ cells) |

| Control | 4.4 |

| 0.01 | 7.4 |

| 0.1 | 6.5 |

| 1 | 7.2 |

| 10 | 6.0 |

| Data from a 24-hour treatment of serum-starved C2C12 cells.[2] |

Table 2: Activation of Non-Canonical BMP Signaling Pathways by this compound

| Pathway | Treatment | Time | Result |

| p-ERK | This compound (0.01–10 µM) | 24 hours | Strong increase in phospho-ERK levels |

| p-p38 | This compound (0.01–10 µM) | 24 hours | Strong increase in phospho-p38 levels |

| Qualitative results from Western blot analysis in serum-starved C2C12 cells.[3] |

Experimental Protocols

The following are generalized protocols for the key experiments cited. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay (RealTime-Glo™ MT Cell Viability Assay)

This assay measures cell viability by quantifying the amount of ATP, an indicator of metabolically active cells.

Materials:

-

C2C12 cells

-

This compound

-

RealTime-Glo™ MT Cell Viability Assay Kit

-

Multi-mode microplate reader

Procedure:

-

Seed C2C12 cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

At the end of the treatment period (e.g., 24 hours), add the RealTime-Glo™ reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for the recommended time.

-

Measure luminescence using a multi-mode microplate reader.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated signaling proteins.

Materials:

-

C2C12 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-p-p38, anti-total p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat C2C12 cells with this compound as required.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Wound Healing (Scratch) Assay

This assay is used to study cell migration and wound closure in vitro.

Materials:

-

C2C12 cells

-

12-well culture plates

-

Pipette tips (e.g., 1 mL)

-

Microscope with a camera

Procedure:

-

Seed C2C12 cells in a 12-well plate and grow them to confluence.

-

Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Wash the wells to remove detached cells.

-

Add fresh media containing this compound or vehicle control.

-

Image the wound at time 0 and at regular intervals (e.g., every 4-8 hours) until the wound is closed.

-

Measure the width of the wound at each time point to quantify the rate of cell migration.

Osteogenic Differentiation Assay (Alkaline Phosphatase Staining)

Alkaline phosphatase (ALP) is an early marker of osteogenic differentiation.

Materials:

-

C2C12 cells

-

Osteogenic differentiation medium

-

This compound

-

Alkaline phosphatase staining kit

Procedure:

-

Culture C2C12 cells in osteogenic differentiation medium with or without this compound.

-

Change the medium every 2-3 days.

-

After a specific period (e.g., 7-14 days), fix the cells.

-

Stain for ALP activity according to the kit manufacturer's instructions.

-

Visualize and quantify the staining to assess the degree of osteogenic differentiation.

Conclusion

This compound is a valuable pharmacological tool for investigating the complex roles of BMP signaling in various biological processes. Its ability to potently activate both canonical and non-canonical BMP pathways provides a means to dissect the contributions of these signaling cascades in cell fate decisions, such as proliferation, differentiation, and migration. Further research is warranted to fully elucidate the therapeutic potential of this compound in areas such as bone regeneration and the treatment of diseases associated with dysregulated BMP signaling.

References

SY-LB-57: A Technical Overview of its Influence on Smad and PI3K/Akt Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

SY-LB-57 is a novel indolyl-benzimidazole compound that has emerged as a potent agonist of bone morphogenetic protein (BMP) receptor signaling.[1] As an allosteric agonist, it activates BMP receptors and consequently modulates downstream intracellular signaling cascades, primarily the canonical Smad pathway and the non-canonical PI3K/Akt pathway.[2] This dual activation profile positions this compound as a promising therapeutic candidate for conditions requiring enhanced BMP signaling, such as bone regeneration and tissue repair.[3] This technical guide provides an in-depth analysis of the effects of this compound on the Smad and PI3K/Akt pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

This compound functions by binding to BMP receptors, initiating a conformational change that leads to the activation of the receptor's intracellular kinase domains. This activation triggers two major downstream signaling cascades:

-

The Canonical Smad Pathway: Upon receptor activation, receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8, are phosphorylated. These phosphorylated R-Smads then form a complex with the common mediator Smad (co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes involved in cellular processes like osteoblast differentiation.[1]

-

The Non-Canonical PI3K/Akt Pathway: Independently of the Smad pathway, activated BMP receptors can also recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets, promoting cell survival, proliferation, and growth.[2]

Quantitative Effects of this compound on Pathway Activation

The following tables summarize the quantitative data on the activation of the Smad and PI3K/Akt pathways by this compound in C2C12 myoblast cells.

Table 1: Effect of this compound on Smad1/5/8 Phosphorylation [1]

| Treatment Concentration of this compound | Duration of Treatment | Percent Increase in p-Smad1/5/8 Levels (Compared to Control) |

| 0.01 µM | 30 minutes | 150% |

| 0.1 µM | 30 minutes | 170% |

| 1 µM | 30 minutes | 282%*** |

| 10 µM | 30 minutes | 257%**** |

**p < 0.05, ***p < 0.001, ****p < 0.0005 vs. untreated control. Data derived from Western blot analysis.

Table 2: Effect of this compound on Akt Phosphorylation [1]

| Treatment Concentration of this compound | Duration of Treatment | Fold Increase in p-Akt Levels (Compared to Control) |

| 0.01 µM | 15 minutes | ~7.7x |

| 0.1 µM | 15 minutes | ~11.8x |

| 1 µM | 15 minutes | ~10.2x |

| 10 µM | 15 minutes | ~9.5x |

Data derived from Western blot analysis.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and the general experimental workflow used to obtain the quantitative data.

Caption: this compound signaling pathways.

References

In Vitro Profile of SY-LB-57: A Novel Activator of BMP Receptor Signaling

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SY-LB-57 is a novel small molecule belonging to the indolyl-benzimidazole class of compounds that has been identified as a potent agonist of the bone morphogenetic protein (BMP) receptor signaling pathway.[1] As an allosteric agonist, this compound activates BMP receptors and downstream signaling cascades, mimicking the effects of recombinant BMPs (rBMPs).[2] This positions this compound as a promising therapeutic candidate for conditions where enhanced BMP signaling is desired, such as in bone regeneration and wound healing, potentially offering a cost-effective and more easily deliverable alternative to rBMPs.[2] This document provides a comprehensive overview of the initial in vitro studies of this compound, detailing its effects on cell viability, and the activation of intracellular signaling pathways, along with the experimental protocols used in these assessments.

Core Findings from In Vitro Studies

Initial in vitro investigations of this compound have focused on its activity in the C2C12 myoblast cell line, a well-established model for studying osteogenic differentiation. These studies have demonstrated that this compound robustly stimulates both canonical and non-canonical BMP signaling pathways, leading to increased cell proliferation and viability.

Effects on Cell Viability and Proliferation

This compound has been shown to significantly increase the viability and proliferation of C2C12 cells in a concentration-dependent manner. Treatment with this compound for 24 hours resulted in a notable increase in cell number at concentrations ranging from 0.01 µM to 10 µM.

| Concentration (µM) | Mean Cell Number (x 10⁵) | Standard Deviation (x 10⁵) | p-value vs. Control |

| Control | 4.4 | 0.2 | - |

| 0.01 | 7.4 | 0.3 | < 0.001 |

| 0.1 | 6.5 | 0.4 | < 0.001 |

| 1 | 7.2 | 0.5 | < 0.001 |

| 10 | 6.0 | 0.3 | < 0.01 |

Table 1: Effect of this compound on C2C12 Cell Number after 24-hour Treatment. Data represents the mean and standard deviation from three independent experiments. Statistical significance was determined using a two-tailed Student's t-test.[3]

Activation of Intracellular Signaling Pathways

This compound activates both the canonical Smad pathway and non-canonical signaling cascades, including the PI3K/Akt and MAPK (ERK and p38) pathways.

Canonical Smad Pathway:

Treatment of C2C12 cells with this compound leads to a significant increase in the phosphorylation of Smad proteins, a hallmark of canonical BMP pathway activation. This phosphorylation promotes the translocation of p-Smad to the nucleus to regulate gene expression.

| Treatment Time | % Increase in p-Smad vs. Control |

| 30 minutes | 50% to 257% |

Table 2: Effect of this compound on Smad Phosphorylation in C2C12 Cells. [4]

Non-Canonical PI3K/Akt and MAPK Pathways:

In addition to the Smad pathway, this compound also stimulates non-canonical signaling. A notable increase in the phosphorylation of Akt (p-Akt) is observed following treatment, indicating activation of the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Furthermore, this compound induces the phosphorylation of ERK and p38, key components of the MAPK signaling cascade.

| Treatment Time | % Increase in p-Akt vs. Control |

| 15 minutes | 667% to 1081% |

Table 3: Effect of this compound on Akt Phosphorylation in C2C12 Cells. [4]

Sustained activation of the non-canonical p38 and ERK pathways has been observed after 24-hour exposure to this compound.[2]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments conducted to characterize this compound.

C2C12 Cell Culture and Serum Starvation

-

Cell Culture: C2C12 mouse myoblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 70-80% confluency, they are passaged. The culture medium is aspirated, and the cells are washed with phosphate-buffered saline (PBS). Cells are then detached using a 0.25% trypsin-EDTA solution. Fresh growth medium is added to inactivate the trypsin, and the cell suspension is centrifuged. The cell pellet is resuspended in fresh growth medium and seeded into new culture vessels.

-

Serum Starvation: For experiments investigating the effects of this compound on signaling pathways, C2C12 cells are serum-starved to reduce basal levels of pathway activation. Once the cells reach the desired confluency, the growth medium is replaced with a starvation medium (DMEM with 0.1% horse serum and 1% penicillin-streptomycin). Cells are incubated in the starvation medium for a period of 16-24 hours before treatment with this compound.[2]

Western Blot Analysis of Phosphorylated Proteins

-

Cell Lysis: Following treatment with this compound, the cell culture medium is removed, and the cells are washed with ice-cold PBS. A lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors is added to the cells. The cells are scraped and collected, and the lysate is incubated on ice to ensure complete lysis. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

-

Gel Electrophoresis: An equal amount of protein from each sample is mixed with Laemmli sample buffer and heated to denature the proteins. The samples are then loaded onto a polyacrylamide gel (e.g., SDS-PAGE) and separated by electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose) using a wet or semi-dry transfer system.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Smad, anti-p-Akt, anti-p-ERK, or anti-p-p38) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Stripping and Re-probing: To analyze the total protein levels, the membrane can be stripped of the primary and secondary antibodies and then re-probed with an antibody that recognizes the total, non-phosphorylated form of the protein. This serves as a loading control.[2]

Visualizations

This compound Signaling Pathway

Caption: this compound activates BMP receptors, initiating both canonical (Smad) and non-canonical (PI3K/Akt, MAPK) signaling.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for analyzing protein phosphorylation in C2C12 cells treated with this compound via Western blot.

References

SY-LB-57: A Novel Small Molecule Agonist of BMP Receptor Signaling with Therapeutic Potential in Regenerative Medicine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SY-LB-57 is a novel, first-in-class indolyl-benzimidazole compound that has demonstrated significant potential as a potent agonist of the Bone Morphogenetic Protein (BMP) receptor signaling pathway. Preclinical in vitro studies have highlighted its ability to mimic the biochemical and functional activities of recombinant BMPs (rBMPs), suggesting its therapeutic utility in indications such as bone repair and wound healing. This whitepaper provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic application of small molecule modulators of BMP signaling.

Introduction

The Bone Morphogenetic Protein (BMP) signaling pathway plays a crucial role in embryonic development and tissue homeostasis, particularly in osteogenesis and wound healing.[1] The therapeutic application of recombinant BMPs, such as BMP-2 and BMP-7, has been established for promoting bone fusion in spinal surgeries and treating non-union fractures.[2] However, the clinical use of rBMPs is associated with significant limitations, including high manufacturing costs, short half-life, and potential adverse effects such as inflammation and ectopic bone formation.[1][2]

Small molecule agonists of the BMP pathway offer a promising alternative to rBMPs, with potential advantages in terms of stability, oral bioavailability, and targeted delivery.[3][4] this compound has emerged as a potent small molecule agonist of BMP receptor signaling, demonstrating the ability to robustly activate both canonical and non-canonical downstream pathways.[1][5] This document synthesizes the available preclinical data on this compound, providing a detailed technical guide to its therapeutic potential.

Mechanism of Action

This compound functions as an agonist of the BMP receptor, a transmembrane serine/threonine kinase receptor complex.[5] Upon binding, it is believed to induce a conformational change in the receptor, leading to the activation of downstream signaling cascades. The effects of this compound are dependent on the type I BMP receptor, Activin-like kinase 2 (ALK2).[2][6]

Canonical Smad Pathway

This compound stimulates the canonical BMP signaling pathway, which involves the phosphorylation of Smad1, Smad5, and Smad8 (Smad1/5/8).[1][5] Once phosphorylated, these receptor-regulated Smads (R-Smads) form a complex with the common mediator Smad4. This complex then translocates to the nucleus, where it acts as a transcription factor to regulate the expression of BMP target genes, such as the inhibitor of DNA binding 1 (Id1) and Smad6.[7]

Non-Canonical Pathways

In addition to the canonical Smad pathway, this compound also activates several non-canonical signaling pathways that are crucial for mediating the full spectrum of its cellular effects.[5][8] These include:

-

Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway: This pathway is essential for cell survival, proliferation, and growth.[3][5]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound activates the p38 and Extracellular signal-Regulated Kinase (ERK) MAPK pathways, which are involved in cell proliferation, differentiation, and inflammation.[5][8] The c-Jun N-terminal kinase (JNK) pathway is also stimulated.[1]

The activation of these non-canonical pathways is critical for the pro-proliferative and pro-survival effects of this compound.[6]

Figure 1: this compound Signaling Pathway.

Preclinical Data

The therapeutic potential of this compound has been evaluated in a series of in vitro studies, primarily using the C2C12 myoblast cell line, a well-established model for studying osteoblast differentiation.[5][9]

Effects on Cell Viability and Proliferation

This compound has been shown to significantly increase cell viability and proliferation in a dose-dependent manner.[5] These effects are attributed to the activation of pro-survival signaling pathways, including PI3K/Akt and p38 MAPK.[6]

| Concentration | C2C12 Cell Viability (% of Control)[5] | C2C12 Cell Number (x 10⁵ cells)[9] |

| 0.01 µM | 390% | 7.4 |

| 0.1 µM | 394% | 6.5 |

| 1 µM | 301% | 7.2 |

| 10 µM | 251% | 6.0 |

| 100 µM | 151% | Not Reported |

| 1 mM | 20% | Not Reported |

| Table 1: Dose-dependent effects of this compound on C2C12 cell viability and number after 24 hours of treatment. |

Notably, the pro-proliferative effects of this compound are inhibited by co-treatment with inhibitors of ALK2, PI3K, and p38, confirming the involvement of these pathways.[6] In contrast, inhibition of the ERK pathway does not block this compound-induced increases in cell viability.[6]

| Inhibitor | Target Pathway | Effect on this compound-induced Cell Viability Increase[6][10] |

| LDN-193189 | ALK2 (Type I BMP Receptor) | Blocked |

| LY294002 | PI3K | Blocked |

| SB202190 | p38 MAPK | Blocked |

| PD98059 | ERK MAPK | No Effect |

| Table 2: Effect of signaling pathway inhibitors on this compound-induced cell viability. |

Induction of Osteogenic Differentiation

This compound has demonstrated the ability to promote the differentiation of pluripotent C2C12 cells into an osteogenic lineage.[2][6] This is evidenced by the increased expression of bone differentiation markers and the deposition of calcium after prolonged exposure.[1][9] These findings underscore the potential of this compound as a therapeutic agent for bone regeneration.

Experimental Protocols

Cell Culture and Reagents

C2C12 myoblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells are typically serum-starved for 24 hours prior to treatment with this compound or other reagents.

Cell Viability Assay

Cell viability is assessed using the RealTime-Glo™ MT Cell Viability Assay Kit (Promega). Cells are seeded in 96-well plates and treated with varying concentrations of this compound. Luminescence is measured at specified time points using a microplate reader.

Figure 2: Cell Viability Assay Workflow.

Western Blot Analysis

To analyze the activation of signaling pathways, cells are treated with this compound for various durations. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated and total forms of Smad1/5/8, Akt, p38, and ERK.[11]

Figure 3: Western Blot Workflow.

Cell Cycle Analysis

Following treatment with this compound, cells are harvested, fixed in ethanol, and stained with propidium iodide. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed by flow cytometry.[5]

Future Directions

The preclinical in vitro data for this compound are highly promising, suggesting its potential as a therapeutic agent for regenerative medicine. However, further studies are required to fully elucidate its therapeutic potential. Future research should focus on:

-

In vivo efficacy studies: Evaluating the efficacy of this compound in animal models of bone fracture healing and other relevant conditions.

-

Pharmacokinetics and pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Toxicology and safety: Conducting comprehensive safety and toxicology studies to determine the therapeutic window and potential adverse effects.

-

Formulation development: Optimizing the formulation of this compound for targeted delivery and improved bioavailability.

Conclusion

This compound is a novel and potent small molecule agonist of the BMP receptor signaling pathway. Its ability to activate both canonical and non-canonical pathways leads to increased cell viability, proliferation, and osteogenic differentiation in vitro. These findings strongly support the further development of this compound as a potential therapeutic alternative to recombinant BMPs for a variety of clinical applications in regenerative medicine. The detailed information provided in this whitepaper serves as a foundation for future research and development efforts aimed at translating the therapeutic potential of this compound into clinical practice.

References

- 1. Pharmacokinetic and pharmacodynamic considerations for the next generation protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unito.it [iris.unito.it]

- 3. ajdr.umsha.ac.ir [ajdr.umsha.ac.ir]

- 4. Bone Sialoprotein Immobilized in Collagen Type I Enhances Bone Regeneration In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 182.160.97.198:8080 [182.160.97.198:8080]

- 6. This compound - Immunomart [immunomart.com]

- 7. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]

- 8. Bone Regeneration Using Bone Morphogenetic Proteins and Various Biomaterial Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. patents.justia.com [patents.justia.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Impact of SY-LB-57 on the C2C12 Myoblast Cell Line: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of SY-LB-57, a novel benzimidazole agonist of the bone morphogenetic protein (BMP) receptor, on the C2C12 myoblast cell line. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a thorough understanding of this compound's mechanism of action and its potential therapeutic applications.

Quantitative Data Summary

The following tables summarize the quantitative impact of this compound on C2C12 cell viability and the phosphorylation of key signaling proteins.

Table 1: Effect of this compound on C2C12 Cell Concentration after 24-Hour Treatment

| Treatment | Concentration (µM) | Mean Cell Count (x 10⁵) | Standard Deviation | p-value vs. Control |

| Control | - | 4.4 | - | - |

| This compound | 0.01 | 7.4 | - | < 0.001 |

| This compound | 0.1 | 6.5 | - | < 0.001 |

| This compound | 1 | 7.2 | - | < 0.001 |

| This compound | 10 | 6.0 | - | < 0.01 |

Data extracted from a study where serum-starved C2C12 cells were treated for 24 hours. Cell count was measured using Propidium iodide/Acridine orange.[1]

Table 2: Effect of this compound on Phosphorylation of Signaling Proteins in C2C12 Cells

| Target Protein | Treatment Duration | Concentration (µM) | Mean (% of Control) | Standard Deviation | p-value vs. Control |

| p-p38 | 15 minutes | 0.01 | ~250 | - | * |

| p-p38 | 15 minutes | 0.1 | ~375 | - | *** |

| p-p38 | 15 minutes | 1 | ~450 | - | **** |

| p-p38 | 15 minutes | 10 | ~430 | - | **** |

| p-CDK1 | 24 hours | 0.01 | 331 | 66 | |

| p-CDK1 | 24 hours | 0.1 | 346 | 66 | |

| p-CDK1 | 24 hours | 1 | 310 | 47 | |

| p-CDK1 | 24 hours | 10 | 364 | 58 |

*Significance levels: *p < 0.05, **p < 0.01, ***p < 0.001, ***p < 0.0001. Data for p-p38 is estimated from graphical representations, while p-CDK1 data is from supplementary tables.

Experimental Protocols

C2C12 Cell Culture and Maintenance

The C2C12 cell line, a subclone of a mouse myoblast cell line, is capable of rapid proliferation and differentiation into myotubes.[2]

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: To maintain the myoblastic phenotype, it is critical to subculture the cells before they reach confluence. Overgrowth can lead to the depletion of the myoblast population.

Cell Viability / Concentration Assay

This protocol outlines the procedure for determining the effect of this compound on C2C12 cell numbers.

-

Cell Seeding: C2C12 cells are seeded in appropriate culture vessels.

-

Serum Starvation: Prior to treatment, cells are serum-starved to synchronize their cell cycle.

-

Treatment: Cells are treated with varying concentrations of this compound (0.01–10 µM) or a vehicle control for 24 hours.[1] A negative control, such as Triton X-100, can also be included.[1]

-

Cell Harvesting: After treatment, cells are collected via trypsinization.[1]

-

Cell Counting: The cell count is determined using a fluorescent dye-based method, such as Propidium Iodide/Acridine Orange, and an appropriate cell counter.[1]

Western Blotting for Signaling Protein Phosphorylation

This method is used to assess the activation of intracellular signaling pathways.

-

Cell Lysis: Following treatment with this compound for the desired time (e.g., 24 hours), C2C12 cells are lysed to extract whole-cell proteins.[3]

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay.

-

Sample Preparation: 20 µg of whole cell lysate is mixed with Laemmli sample buffer.[3]

-

Gel Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Data Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are expressed relative to the total protein levels.

Wound Healing (Scrape) Assay

This assay is employed to evaluate the effect of this compound on cell migration and proliferation.

-

Confluent Monolayer: C2C12 cells are grown to a confluent monolayer.

-

Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.

-

Treatment: The cells are then treated with this compound or a control.

-

Monitoring Wound Closure: The rate of wound closure is monitored and imaged at different time points. An increased rate of closure in the presence of this compound suggests enhanced cell migration and/or proliferation.[1]

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway in C2C12 Cells

This compound functions as an allosteric agonist of BMP receptors, activating non-canonical BMP signaling pathways.[1] This activation is dependent on ALK2, PI3K, and p38, but not ERK.[1] The downstream effects include increased expression of the transcription factor Id1, leading to enhanced cell viability and wound closure.[1]

Experimental Workflow for Assessing this compound's Effect on Cell Viability

The following diagram illustrates the typical workflow for an experiment designed to measure the impact of this compound on the viability of C2C12 cells.

Conclusion

This compound demonstrates a significant positive impact on the viability and proliferation of C2C12 myoblasts. Its mechanism of action involves the activation of non-canonical BMP signaling through an ALK2-, PI3K-, and p38-dependent pathway. These findings suggest that this compound holds potential as a therapeutic agent for conditions requiring enhanced cell growth and tissue regeneration, such as bone fracture repair or other wound healing processes.[1] Further investigation into its osteogenic potential is warranted, given its ability to induce bone differentiation markers in C2C12 cells.[1]

References

Methodological & Application

Application Notes: SY-LB-57 Protocol for C2C12 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: SY-LB-57 is a novel indolyl-benzimidazole compound that functions as a potent agonist of the Bone Morphogenetic Protein (BMP) receptor signaling pathway.[1] In murine C2C12 myoblasts, this compound has been shown to promote cell proliferation and viability through the activation of non-canonical BMP signaling.[1][2] Its mechanism of action is dependent on the Activin-like kinase 2 (ALK2), PI3K, and p38 pathways, leading to the increased expression of BMP target genes such as the transcriptional regulator Id1.[1] These application notes provide detailed protocols for investigating the effects of this compound on C2C12 cell viability, signaling pathways, and gene expression.

Data Presentation

Effect of this compound on C2C12 Cell Number

Treatment of serum-starved C2C12 cells with this compound for 24 hours results in a significant increase in cell number across a range of concentrations.[1]

| Treatment Group | Concentration (µM) | Mean Cell Count (x 10⁵) | Standard Error (SEM) | P-value vs. Control |

| Control (Untreated) | 0 | 4.4 | ± 0.2 | - |

| This compound | 0.01 | 7.4 | ± 0.3 | p < 0.001 |

| This compound | 0.1 | 6.5 | ± 0.2 | p < 0.001 |

| This compound | 1 | 7.2 | ± 0.3 | p < 0.001 |

| This compound | 10 | 6.0 | ± 0.2 | p < 0.01 |

| Data derived from published research on this compound.[1] |

Effect of this compound on Key Signaling Proteins

After 24 hours of exposure, this compound induces a sustained increase in the phosphorylation of p38, a key protein in the non-canonical BMP signaling pathway. In contrast, the phosphorylation of ERK is not significantly affected.[1][2]

| Treatment Group | Concentration (µM) | Relative p-p38 Expression | Relative p-ERK Expression |

| Control | 0 | Baseline | Baseline |

| This compound | 0.01 - 10 | Increased | No significant change |

| BMP2 (Positive Control) | 50 ng/mL | Increased | Increased |

| Qualitative summary based on Western Blot analysis from published studies.[2] |

Experimental Protocols

C2C12 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and passaging C2C12 myoblasts.

-

Materials:

-

Procedure:

-

Maintain C2C12 cells in a 37°C incubator with a humidified atmosphere of 5% CO2.[2]

-

Culture cells in Growth Medium. Change the medium every 2-3 days.[2]

-

To passage, subculture the cells when they reach 50-70% confluency to prevent spontaneous differentiation.[2][3]

-

Aspirate the GM and wash the cell monolayer once with sterile PBS.

-

Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 4-6 mL of pre-warmed GM.[4]

-

Collect the cell suspension in a sterile centrifuge tube and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.

-

Discard the supernatant, resuspend the cell pellet in fresh GM, and plate onto new culture vessels at a seeding ratio of 1:3 to 1:6.[3]

-

Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Materials:

-

Procedure:

-

Seed C2C12 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of GM and incubate overnight.[5]

-

After incubation, gently aspirate the GM and replace it with serum-free DMEM for serum starvation. Incubate for 4-6 hours.

-

Prepare serial dilutions of this compound in serum-free DMEM (e.g., 0.01, 0.1, 1, 10 µM). Include a vehicle control (DMSO) and an untreated control.

-

Add the compound dilutions to the respective wells and incubate for 24 hours.[1]

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[5]

-

Aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5][6]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Western Blot Analysis for p-p38 and p-ERK

This protocol is used to detect changes in protein phosphorylation in response to this compound treatment.

-

Materials:

-

C2C12 cells cultured in 6-well plates

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[7]

-

BCA protein assay kit

-

Laemmli sample buffer

-

Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibody

-

PVDF membrane

-

Chemiluminescence (ECL) substrate

-

-

Procedure:

-

Plate C2C12 cells and grow to ~80% confluency. Serum-starve the cells for 4-6 hours.

-

Treat cells with desired concentrations of this compound for 24 hours.[2]

-

After treatment, wash cells twice with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer to each well.[8]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.[9]

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantitative PCR (qPCR) for Id1 Gene Expression

This protocol measures changes in the mRNA levels of the BMP target gene Id1.

-

Materials:

-

Procedure:

-

Treat serum-starved C2C12 cells with this compound for 24 hours.

-

Extract total RNA from the cells using TRIzol reagent according to the manufacturer's instructions.[11]

-

Assess RNA purity and concentration using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Set up the qPCR reaction using SYBR Green Master Mix, cDNA template, and forward/reverse primers for Id1 and the reference gene.

-

Run the qPCR reaction on a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in Id1 expression relative to the control group.

-

Mandatory Visualizations

Caption: General experimental workflow for studying this compound in C2C12 cells.

Caption: Proposed signaling pathway for this compound in C2C12 myoblasts.

References

- 1. researchgate.net [researchgate.net]

- 2. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]

- 3. C2C12 | Culture Collections [culturecollections.org.uk]

- 4. elabscience.com [elabscience.com]

- 5. 2-D08 treatment regulates C2C12 myoblast proliferation and differentiation via the Erk1/2 and proteasome signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. C2C12 Cell Nuclear Extract (W10-001-GL8) | Rockland [rockland.com]

- 8. MYOC Promotes the Differentiation of C2C12 Cells by Regulation of the TGF-β Signaling Pathways via CAV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 10. Frontiers | XBP1u Is Involved in C2C12 Myoblast Differentiation via Accelerated Proteasomal Degradation of Id3 [frontiersin.org]

- 11. XBP1u Is Involved in C2C12 Myoblast Differentiation via Accelerated Proteasomal Degradation of Id3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and Validation of Quantitative PCR Reference Genes Suitable for Normalizing Expression in Normal and Dystrophic Cell Culture Models of Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SY-LB-57-Induced Osteogenesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SY-LB-57, a potent small molecule agonist of the Bone Morphogenetic Protein (BMP) receptor, to induce osteogenic differentiation. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes for researchers investigating bone regeneration and developing novel therapeutics.

Introduction

This compound is a novel indolyl-benzimidazole compound that functions as an allosteric agonist of BMP receptors. By activating BMP receptor signaling, this compound initiates a cascade of intracellular events that drive the differentiation of mesenchymal stem cells (MSCs) and other progenitor cells into mature, mineralizing osteoblasts. This makes this compound a valuable tool for in vitro studies of osteogenesis and a potential candidate for therapeutic applications in bone repair and regeneration.

Mechanism of Action